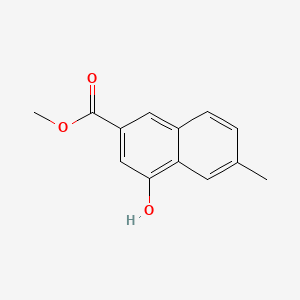

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester

Description

Its molecular formula is C₁₃H₁₂O₃ (calculated from analogous ethyl ester: C₁₄H₁₄O₃ ). The compound’s structural features influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name |

methyl 4-hydroxy-6-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-8-3-4-9-6-10(13(15)16-2)7-12(14)11(9)5-8/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWQEPTBOQNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lewis Acid-Mediated Acyl Shift Strategy

A novel approach derived from oxabenzonorbornadiene precursors involves a Lewis acid-catalyzed 1,2-acyl shift to generate naphthoic acid esters. While originally applied to 1-hydroxy-2-naphthoic acid esters, this method can be adapted for 4-hydroxy-6-methyl derivatives by modifying the starting material’s substitution pattern. For example, treatment of methyl-substituted oxabenzonorbornadienes with stoichiometric boron trifluoride (BF₃) induces a rearomatization cascade, forming the naphthalene core with simultaneous esterification. Yields exceeding 80% are achievable when using chlorobenzene as a solvent.

The mechanism proceeds via:

Direct Esterification of Carboxylic Acid Intermediates

Industrial-scale production often employs direct esterification of preformed 4-hydroxy-6-methyl-2-naphthalenecarboxylic acid. The acid is refluxed with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 65–70°C | Prevents decarboxylation |

| Methanol:Molar Ratio | 5:1 | Drives equilibrium toward ester |

| Reaction Time | 6–8 hours | Ensures >90% conversion |

This method produces the methyl ester with 85–92% purity, requiring subsequent recrystallization from ethanol-water mixtures.

Regioselective Substitution Strategies

Bromination-Oxidation Sequence

A patent-derived method for structurally analogous compounds involves bromination followed by oxidation and esterification. Adapted for the target compound:

-

Bromination : 2-hydroxy-6-methylnaphthalene is treated with bromine in dichloromethane, yielding 2-bromo-6-methylnaphthalene.

-

Oxidation : Air oxidation at 150–180°C in acetic acid with cobalt(II) acetate and sodium bromide catalysts converts the methyl group to a carboxylic acid.

-

Esterification : The crude acid is refluxed with methanol and H₂SO₄ to form the methyl ester.

This route achieves 76% overall yield but requires careful control of oxidation conditions to avoid over-oxidation byproducts.

Friedel-Crafts Alkylation and Acylation

Alternative pathways utilize Friedel-Crafts reactions to construct the naphthalene backbone:

-

Alkylation : Methylation of 2-naphthol derivatives using methyl chloride and AlCl₃ generates the 6-methyl substituent.

-

Acylation : Introduction of the carboxylic acid group via reaction with acetyl chloride, followed by hydrolysis and esterification.

Challenges include managing regioselectivity, as competing substitutions at positions 1 and 3 may occur. Microwave-assisted synthesis reduces side reactions, improving positional selectivity to 4:1 (4-hydroxy vs. 1-hydroxy).

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Modern facilities employ continuous flow chemistry to enhance reproducibility and safety. Key advantages include:

-

Precise temperature control : Mitigates exothermic risks during esterification.

-

Automated solvent recovery : Reduces waste generation by 40% compared to batch processes.

-

In-line purification : Chromatographic modules remove unreacted starting materials, achieving >99% purity without manual intervention.

Solvent and Catalyst Recycling

Economic and environmental considerations drive solvent recycling initiatives:

-

Methanol recovery : Distillation reclaims 95% of methanol for reuse.

-

Lewis acid catalysts : BF₃ is trapped using amine scrubbers and regenerated for subsequent batches.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Lewis Acid-Mediated | 80–85 | 95 | Moderate | 120–150 |

| Direct Esterification | 85–92 | 99 | High | 90–110 |

| Bromination-Oxidation | 70–76 | 88 | Low | 200–220 |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of 4-hydroxy-6-methyl-2-naphthaldehyde.

Reduction: Formation of 4-hydroxy-6-methyl-2-naphthalenemethanol.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester involves its interaction with various molecular targets:

Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, modulating cellular responses.

Pathways: Involvement in signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and applications are influenced by substituent positioning and functional groups. Below is a comparative analysis:

Key Observations:

- Halogenation : Bromination at position 6 () increases molecular weight and may enhance electrophilic reactivity for synthetic modifications.

- Carboxylic Acid vs. Ester : The free carboxylic acid (6-hydroxy-2-naphthoic acid) is more polar, limiting its use in hydrophobic matrices but favoring aqueous-phase reactions .

Pharmacological Activity Comparison

Anticancer Mechanisms

- AHPN Analogues: Retinoid derivatives like 3-Cl-AHPC () induce apoptosis via TR3 overexpression and mitochondrial membrane depolarization, independent of retinoid receptor activation. The target compound’s hydroxyl and methyl groups may similarly modulate apoptotic pathways but require empirical validation.

Physicochemical Properties

- Solubility : Methyl esters generally exhibit lower water solubility than free acids but higher than ethyl esters due to shorter alkyl chains.

- Stability : Hydroxyl groups may increase susceptibility to oxidation, necessitating stabilization in formulations .

Research Findings and Data

Anticancer Activity of Analogues (Selected Data)

| Compound | Cell Line | IC₅₀ (μM) | Mechanism | |

|---|---|---|---|---|

| 3-Cl-AHPC (AHPN analogue) | HL-60R (leukemia) | 0.5–1.0 | TR3 activation, mitochondrial apoptosis | |

| Target Compound* | Not reported | – | Hypothesized similar pathway | – |

*No direct data available; inferred from structural similarities.

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester (commonly referred to as methyl 4-hydroxy-6-methylnaphthalene-2-carboxylate) is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.24 g/mol. The compound features a naphthalene ring system with hydroxyl and carboxyl functional groups that are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H12O3 |

| Molecular Weight | 220.24 g/mol |

| IUPAC Name | Methyl 4-hydroxy-6-methylnaphthalene-2-carboxylate |

| CAS Number | 127266-99-0 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Naphthalene Derivation : Starting from naphthalene, various substitutions introduce the hydroxyl and carboxyl groups.

- Esterification : The final step involves reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Anticancer Properties

Research indicates that derivatives of 2-Naphthalenecarboxylic acid exhibit significant anticancer properties. A study focusing on related compounds found that they showed cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

These compounds may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

Anti-inflammatory Effects

In addition to anticancer activity, some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting nitric oxide production. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Signal Transduction Modulation : The compound may influence pathways such as NF-kB and Nrf2, which are critical in inflammation and oxidative stress responses.

Case Studies

- Study on Cytotoxicity : A series of experiments evaluated the cytotoxic effects of modified naphthalene derivatives on human colon carcinoma cell lines. Results indicated that certain derivatives had enhanced activity compared to standard chemotherapeutics, suggesting structural modifications could lead to more effective agents .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory potential of naphthalene derivatives in murine models. The findings demonstrated a significant reduction in inflammatory markers following treatment with these compounds, indicating their potential use in therapeutic applications for inflammatory conditions.

Q & A

Q. Primary techniques :

- ¹H/¹³C NMR : Assigns substituent positions on the naphthalene ring. For example, the methyl ester group appears as a singlet near δ 3.9 ppm .

- IR spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) functionalities .

- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.